molecular formula C19H14BrN5O3 B11084980 Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

Cat. No.: B11084980
M. Wt: 440.2 g/mol
InChI Key: GQPFECFMAVGPCD-UHFFFAOYSA-N
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Description

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds This compound features a tetrazolo[1,5-a]pyrimidine core, which is a privileged scaffold in medicinal chemistry due to its potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents like methanol and catalysts such as sodium methoxide to facilitate the cyclization and formation of the tetrazolo[1,5-a]pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced.

Scientific Research Applications

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit influenza virus RNA polymerase by preventing the heterodimerization of the PA-PB1 subunits . The exact molecular pathways and targets can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-bromophenyl)-6-(phenylcarbonyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the bromophenyl group, in particular, can influence its interactions with biological targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C19H14BrN5O3

Molecular Weight

440.2 g/mol

IUPAC Name

methyl 6-benzoyl-5-(4-bromophenyl)-4,5-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C19H14BrN5O3/c1-28-18(27)16-14(17(26)12-5-3-2-4-6-12)15(11-7-9-13(20)10-8-11)21-19-22-23-24-25(16)19/h2-10,15H,1H3,(H,21,22,24)

InChI Key

GQPFECFMAVGPCD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(NC2=NN=NN12)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4

Origin of Product

United States

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